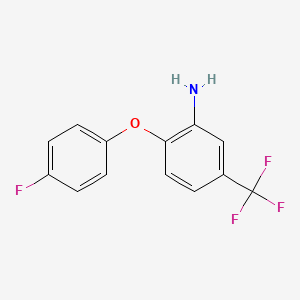
2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C13H9F4NO and a molecular weight of 271.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H9F4NO . This indicates that it contains 13 carbon atoms, 9 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 271.21 . No further physical or chemical properties were found in the search results.Aplicaciones Científicas De Investigación
1. Use as a Directing Group in Organic Synthesis
2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline has been used as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes. This process is efficient for synthesizing quinazoline and fused isoindolinone scaffolds, demonstrating the compound's utility in organic synthesis (Wu et al., 2021).
2. Inhibitor Study in c-Met Kinase
Research on derivatives of this compound, like 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, has been conducted to understand their role as c-Met kinase inhibitors. Such studies are crucial in cancer research, where kinase inhibitors are potential therapeutic agents (Caballero et al., 2011).
3. Antiproliferative Activity in Cu(II) and Pd(II) Complexes
The compound's derivatives were used to synthesize Cu(II) and Pd(II) complexes, which were then studied for their antiproliferative activities. Such studies are vital for developing new chemotherapeutic agents (Kasumov et al., 2016).
4. Synthesis of Novel Herbicides
Synthesis of new compounds using 4-fluoro-aniline, a related derivative, led to the development of novel herbicides with significant activity against dicotyledonous weeds. This demonstrates the potential agricultural applications of such compounds (Wu et al., 2011).
5. Study in Electro-Optics
The derivatives of this compound have been used in the synthesis of novel polycarbonates for high-temperature electro-optics. This application is significant in the field of materials science, particularly for developing new optical materials (Suresh et al., 2003).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIYRGKMNHEAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)
![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)


acetic acid](/img/structure/B1318561.png)


![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)
![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)
